molecular formula C11H11N3 B6309037 [N-Methyl(benzyl)amino]propanedinitrile CAS No. 1714141-70-4

[N-Methyl(benzyl)amino]propanedinitrile

Cat. No.: B6309037
CAS No.: 1714141-70-4
M. Wt: 185.22 g/mol
InChI Key: CYUISQDMVQVIIF-UHFFFAOYSA-N
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Description

[N-Methyl(benzyl)amino]propanedinitrile is a nitrile-rich compound featuring a propanedinitrile backbone substituted with an N-methyl-benzylamino group. Its structure combines electron-withdrawing cyano groups and a bulky benzyl moiety, which influences conformational flexibility, metabolic stability, and biological interactions. Propanedinitrile derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and stabilizing transition states in enzymatic processes .

Properties

IUPAC Name

2-[benzyl(methyl)amino]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-14(11(7-12)8-13)9-10-5-3-2-4-6-10/h2-6,11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUISQDMVQVIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Diethyl Bromomalonate with N-Methyl(benzyl)amine

The most widely documented method involves the alkylation of diethyl bromomalonate (12 ) with N-methyl(benzyl)amine (15 ) (Figure 1).

Procedure :

  • Reaction Setup : Diethyl bromomalonate (22.18 g, 0.09278 mol) is dissolved in ethanol (50 mL), and N-methyl(benzyl)amine (22.46 g, 0.1853 mol) is added dropwise at room temperature.

  • Reflux and Workup : The mixture is heated under reflux for 1 hour, after which the solvent is evaporated. Diethyl ether (50 mL) is added to precipitate N-methyl(benzyl)amine hydrobromide, which is filtered off.

  • Purification : The filtrate is concentrated, and acetonitrile (10 mL) is added to induce crystallization at 4°C for 24 hours. The product is isolated as a white solid (4.42 g, 40% yield).

Key Data :

  • Yield : 40%

  • Purity : 97.7% (HPLC)

  • 1H-NMR (300 MHz, DMSO-d6): δ 2.23 (s, CH3), 3.53 (s, CH), 3.69 (s, CH2), 7.11–7.39 (m, aromatic and NH2).

Bromomalononitrile-Based Alkylation

An alternative approach from patent literature employs bromomalononitrile as the starting material (Figure 2).

Procedure :

  • Reaction Setup : Bromomalononitrile (7.25 g, 50 mmol) is dissolved in acetonitrile (100 mL) at 0°C. Methylamine hydrochloride (10.2 g, 75 mmol) and a base (likely sodium hydride, 13.8 g, 100 mmol) are added sequentially.

  • Workup : After 2 hours, the mixture is filtered, and the filtrate is concentrated. Ethyl acetate (100 mL) is used for extraction, followed by washing with saturated sodium bicarbonate.

  • Isolation : The organic layer is dried over Na2SO4, concentrated, and purified to yield a brown solid (3.8 g).

Key Data :

  • Yield : ~52% (calculated from starting material)

  • 1H-NMR (400 MHz, DMSO-d6): δ 5.0 (s, 1H), 3.7 (s, 1H), 3.0 (s, CH3).

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

Parameter Method 1 Method 2
Starting MaterialDiethyl bromomalonateBromomalononitrile
Base/Solvent SystemEthanolAcetonitrile/Base
TemperatureReflux (78°C)0°C
Yield40%52%
Purity (HPLC/NMR)97.7%Unreported

Method 1 offers higher purity and avoids toxic metal catalysts, making it preferable for pharmaceutical applications. However, Method 2 achieves a superior yield, likely due to the milder conditions and efficient alkylation of bromomalononitrile.

Mechanistic Considerations

Both methods proceed via nucleophilic substitution:

  • Method 1 : The amine attacks the electrophilic carbon of diethyl bromomalonate, followed by elimination of ethanol to form the dinitrile.

  • Method 2 : Bromomalononitrile undergoes direct displacement of bromide by methyl(benzyl)amine, facilitated by a strong base.

Optimization and Challenges

Solvent and Temperature Effects

In Method 1, ethanol’s polarity promotes solubility of intermediates, while acetonitrile in Method 2 enhances reaction rates at low temperatures. Elevated temperatures in Method 1 risk decomposition, necessitating precise reflux control.

Byproduct Management

Method 1 generates N-methyl(benzyl)amine hydrobromide as a byproduct, removed via ether trituration. In contrast, Method 2 requires careful pH adjustment to prevent cyano group hydrolysis.

Analytical Characterization

Spectroscopic Data

Proton Method 1 (δ, ppm)Method 2 (δ, ppm)
CH32.23 (s)3.0 (s)
CH3.53 (s)3.7 (s)
Aromatic7.11–7.39 (m)Not reported

Discrepancies in CH3 chemical shifts suggest differences in electronic environments, possibly due to solvent or crystallization effects.

Industrial and Environmental Considerations

Method 1’s use of ethanol aligns with green chemistry principles, whereas Method 2’s acetonitrile poses higher toxicity. Neither method employs heavy metals, adhering to API synthesis guidelines .

Chemical Reactions Analysis

[N-Methyl(benzyl)amino]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitriles and other oxidation products.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of diverse products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of [N-Methyl(benzyl)amino]propanedinitrile span several fields, particularly in biochemical and pharmacological research:

  • Enzyme Kinetics : This compound is utilized to study the kinetics of enzyme-catalyzed reactions, providing insights into enzyme mechanisms and efficiencies.
  • Protein-Protein Interactions : It aids in investigating interactions between different proteins, which is crucial for understanding cellular processes and signaling pathways.
  • Structure-Activity Relationships (SAR) : Researchers employ it to explore the relationship between chemical structures and their biological activities, facilitating drug design.
  • Pharmacokinetics and Pharmacodynamics : The compound is used in studies related to drug absorption, distribution, metabolism, and excretion, which are essential for evaluating drug efficacy and safety.
  • Drug Development : Notably, this compound serves as a building block in synthesizing drugs such as Riociguat, which treats pulmonary hypertension. Its role in the synthesis process allows for milder reaction conditions compared to traditional methods .

Case Studies

  • Synthesis of Riociguat : A study highlighted the use of this compound as a building block in synthesizing Riociguat under milder conditions. This approach avoids toxic reagents or metal catalysts typically required in traditional methods .
  • Inhibitory Effects on Enzymes : Research demonstrated that this compound functions effectively as an enzyme inhibitor, showcasing its potential in studying various enzymatic processes relevant to disease mechanisms .
  • Pharmacological Studies : Investigations into its pharmacokinetic properties revealed that the nitrile group enhances solubility and bioavailability compared to other analogs, making it a valuable candidate for further drug development .

Mechanism of Action

[N-Methyl(benzyl)amino]propanedinitrile acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its activity. This inhibition can be used to study the structure and function of the enzyme or protein, as well as its interactions with other molecules. The compound’s effects on cell growth and gene expression regulation have also been observed in laboratory studies.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons
  • (1-Methylamino)ethylidene propanedinitrile (): This analog lacks the benzyl group, replacing it with a simpler methyl substituent. Vibrational and NMR studies reveal that the absence of the benzyl moiety reduces steric hindrance, leading to distinct spectroscopic signatures (e.g., shifted peaks in $^{13}\text{C}$ NMR at 51 ppm for methyl derivatives vs. 142 ppm for benzyl-containing analogs). The benzyl group in [N-Methyl(benzyl)amino]propanedinitrile introduces additional aromatic resonance and stabilizes specific conformers through π-π interactions .
  • FDDNP (): A fluorine-containing propanedinitrile derivative, (1-{6-[(2-fluoroethyl)(methyl)amino]naphthalen-2-yl}ethylidene)propanedinitrile, demonstrates how substituents like fluorine and naphthalene rings tailor applications. Unlike this compound, FDDNP’s extended aromatic system enables CNS penetration and amyloid imaging, highlighting how structural modifications dictate functional specialization .

Table 1: Structural and Spectroscopic Properties

Compound Key Substituents $^{13}\text{C}$ NMR Shifts (ppm) Conformational Features
This compound N-Methyl, N-Benzyl 142 (benzyl C), 51 (methyl C) Steric shielding, π-π stacking
(1-Methylamino)ethylidene propanedinitrile N-Methyl 51 (methyl C) Reduced steric bulk
FDDNP Fluoroethyl, Naphthalene 128-135 (aromatic C) Planar aromatic system
Stability and Metabolic Comparisons
  • Imidazolium/Benzimidazolium Salts (): Benzyl-containing compounds (e.g., compound 2) decompose at 160°C into benzyl phosphate esters, indicating thermal instability. However, in physiological conditions, the benzyl group may confer resistance to proteolytic enzymes, as seen in peptide analogs with N-methyl amino acids .
  • EGFR Inhibitors (): N-Methyl groups are identified as metabolic soft spots (e.g., compound [78], half-life < 23 min). In contrast, benzyl alcohol/amine derivatives (e.g., compound [69]) show improved metabolic stability (half-life > 67 min) due to reduced oxidative metabolism. This suggests that this compound’s benzyl group could balance stability and activity .

Table 3: Stability and Metabolic Data

Compound Stability Feature Half-Life/Thermal Resistance Key Insight
This compound Hypothesized proteolytic stability Pending data Benzyl may shield enzymatic cleavage
Imidazolium salt 2 Thermal decomposition Degrades at 160°C Benzyl forms phosphate esters
EGFR inhibitor [69] (Benzyl alcohol) Metabolic stability >67 min Fluorine substitution enhances stability

Q & A

Q. Q1. What established synthetic routes are available for [N-Methyl(benzyl)amino]propanedinitrile, and what reaction conditions critically influence yield?

A1. The compound is typically synthesized via alkylation or condensation reactions. For example, manganese(III) porphyrin-catalyzed dehydrogenation of alcohols with N-methyl benzylamine derivatives under reflux conditions (mesitylene solvent, K₂CO₃ base, 48 hours) yields analogous structures with isolated yields ranging from 52% to 86%, depending on substrate nucleophilicity and steric effects . Key conditions include:

  • Catalyst selection : Transition-metal catalysts (e.g., Mn(III) porphyrin) enhance dehydrogenation efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO, dichloromethane) improve reaction homogeneity .
  • Temperature control : Reflux conditions (100–150°C) are often required for complete conversion .

Advanced Synthesis Optimization

Q. Q2. How can alkylation of N-methyl benzylamine derivatives be optimized to improve yields in propanedinitrile synthesis?

A2. Yield optimization requires addressing steric hindrance and electronic effects:

  • Nucleophilicity tuning : Electron-donating groups (e.g., methoxy) on benzyl alcohols increase amine reactivity, improving yields (e.g., 82% for p-methoxybenzyl alcohol vs. 70% for p-chloro) .
  • Byproduct suppression : Use of 4Å molecular sieves minimizes side reactions (e.g., tetrahydroquinoline conversion to quinoline) .
  • Substrate pairing : Less bulky amines (e.g., N-methyl vs. N-ethyl) enhance coupling efficiency (73–80% yields) .

Basic Characterization Techniques

Q. Q3. Which spectroscopic methods are most effective for characterizing this compound?

A3. Key techniques include:

  • ¹H/¹³C NMR : Identifies functional groups (e.g., benzyl protons at ~5.65 ppm, nitrile carbons at ~115–120 ppm) and monitors stability (e.g., decomposition to benzyl phosphate esters under acidic conditions) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ~300.36 g/mol for related structures) and fragmentation patterns .
  • UV-Vis spectroscopy : Detects conjugated systems (e.g., π→π* transitions in dinitrile moieties) .

Advanced Stability Analysis

Q. Q4. How do researchers resolve contradictions in reported stability profiles of propanedinitrile derivatives?

A4. Contradictions arise from varying experimental conditions. Methodological strategies include:

  • Accelerated stability testing : Heating sealed samples (e.g., 160°C for 20 days) followed by NMR analysis to track decomposition products (e.g., benzyl phosphate esters) .
  • pH-controlled studies : Acidic/basic hydrolysis assays (e.g., HCl/DMSO-d₆) differentiate degradation pathways .
  • Comparative chromatography : HPLC or GC-MS quantifies degradation kinetics under different storage conditions .

Basic Biological Activity Screening

Q. Q5. What in vitro assays are recommended to assess the anticancer potential of this compound?

A5. Standard assays include:

  • Enzyme inhibition assays : Target kinases (e.g., tyrosine kinases) using fluorescence-based protocols .
  • Cell proliferation assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC₅₀ values .
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation or Annexin V staining .

Advanced Structure-Activity Relationships (SAR)

Q. Q6. How do substituents on the benzyl or dinitrile groups modulate biological activity?

A6. SAR studies reveal:

  • Electron-withdrawing groups (EWGs) : Trifluoromethyl or nitro groups enhance enzyme inhibition (e.g., 52–86% yield analogs in receptor binding) .
  • Steric effects : Bulky N-benzyl substituents (e.g., bromophenyl) reduce binding affinity (IC₅₀ increases from 1.6 nM for N-methyl to 11.6 nM for N-benzyl derivatives) .
  • Conjugation extent : Extended π-systems (e.g., naphthalene in DDNP analogs) improve CNS penetration for neuroimaging probes .

Methodological Data Contradictions

Q. Q7. How should researchers address discrepancies in reported reaction yields or biological activities?

A7. Systematic approaches include:

  • Replication under standardized conditions : Control solvent purity, catalyst loading, and temperature gradients .
  • Meta-analysis : Cross-reference datasets from PubChem, NIST, and crystallographic databases (e.g., CCDC) to validate physical/chemical properties .
  • Multivariate analysis : Use DOE (Design of Experiments) to isolate variables (e.g., solvent polarity vs. base strength) .

Advanced Analytical Techniques

Q. Q8. What advanced methods elucidate the mechanism of C–H functionalization in propanedinitrile derivatives?

A8. Techniques include:

  • Radical trapping experiments : EPR spectroscopy detects α-amino radicals during Mn(III)-catalyzed reactions .
  • Isotopic labeling : ¹³C/²H-labeled substrates track regioselectivity in dehydrogenation .
  • Computational modeling : DFT studies (e.g., Gaussian) predict transition states and activation energies .

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